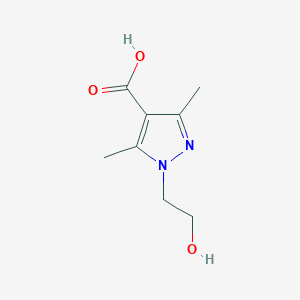

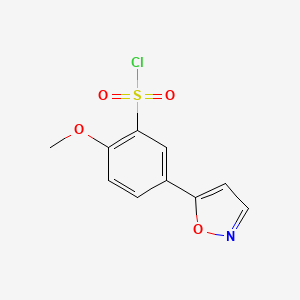

1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with similar structures, such as Hydroxyethylethylenediaminetriacetic acid , are known to have various applications in the scientific and industrial fields. They are often used in chemical reactions due to their ability to form salts with many metals .

Synthesis Analysis

The synthesis of similar compounds, like hydroxyl functionalized styrene acrylate latex particles, has been conducted via methods like seeded emulsion polymerization . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as FT-IR, 1H-NMR, DSC, TGA, DLS, and SEM .Chemical Reactions Analysis

Compounds like 2-hydroxyethyl methacrylate (HEMA) have been reported to induce genotoxic effects, but their mechanism is not fully understood. HEMA may be degraded by the oral cavity esterases or through mechanical stress following the chewing process .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by various factors. For example, the glass transition temperature (Tg) and average particle size of hydroxyl functionalized polymer latex particles can vary depending on the mass percentage of HEMA present .Scientific Research Applications

Hydrogel Formation for Biomedical Applications

This compound can be utilized in the formation of hydrogels, which are three-dimensional networks of crosslinked hydrophilic polymer matrices capable of retaining a significant amount of water. These hydrogels exhibit properties such as softness, biocompatibility, and flexibility, making them suitable for various biomedical applications like drug release systems, tissue engineering, wound healing, and sensor technologies .

Drug Delivery Systems

The carboxylic acid group in the compound provides an anchor point for drug molecules, allowing for the creation of drug conjugates. These conjugates can be incorporated into hydrogel matrices for controlled drug delivery applications. The hydrogel’s ability to respond to stimuli such as pH changes can be harnessed to release drugs at targeted sites within the body .

Tissue Engineering and Regeneration

The compound’s structure is conducive to forming hydrogels that mimic the extracellular matrix, providing a scaffold for cell attachment and growth. This is particularly useful in tissue engineering, where the hydrogel can support the growth of new tissues or organs for medical implants or regenerative medicine .

Wound Healing Applications

Hydrogels containing this compound can be designed to promote wound healing. The hydrogel’s high water content creates a moist environment that can facilitate cell migration and proliferation, essential for tissue repair and regeneration. Additionally, the hydrogel can be engineered to release therapeutic agents that promote healing .

Sensor Technologies

The compound’s ability to be incorporated into hydrogels makes it useful in sensor technologies. Hydrogels can be designed to swell or contract in response to specific stimuli, such as changes in pH, temperature, or the presence of certain ions or molecules. This property can be used to create sensors that detect and measure these changes .

Imaging and Diagnosis

Hydrogels with this compound can be used in imaging and diagnostic applications. The hydrogel can be formulated to include contrast agents or fluorescent markers, which can be visualized using various imaging techniques. This application is valuable in monitoring the progress of diseases or the effectiveness of treatments .

Mechanism of Action

Target of Action

It’s worth noting that many compounds with similar structures are known to interact with various biological targets, such as enzymes, receptors, and transport proteins .

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Similar compounds are known to induce a range of effects, from altering cellular metabolism to modulating signal transduction pathways .

Action Environment

The action, efficacy, and stability of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been shown to be affected by the pH of the environment .

Safety and Hazards

properties

IUPAC Name |

1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5-7(8(12)13)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINULFSZEWKUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1052561-82-6 |

Source

|

| Record name | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)

![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)